(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
This compound is a thieno[3,2-c][1,2]thiazin-4(3H)-one derivative characterized by a 3-fluorobenzyl substituent at the 1-position and a (3,5-dimethoxyphenyl)amino)methylene group at the 3-position. The Z-configuration of the exocyclic double bond and the presence of two sulfonyl groups (2,2-dioxide) distinguish its stereoelectronic profile. Its structural complexity implies applications in medicinal chemistry, particularly given the fluorinated and methoxy-substituted aryl motifs, which are common in bioactive molecules.
Properties
IUPAC Name |
(3Z)-3-[(3,5-dimethoxyanilino)methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5S2/c1-29-17-9-16(10-18(11-17)30-2)24-12-20-21(26)22-19(6-7-31-22)25(32(20,27)28)13-14-4-3-5-15(23)8-14/h3-12,24H,13H2,1-2H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHZSSWGEJSWNP-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide represents a unique class of thieno[3,2-c][1,2]thiazine derivatives that have garnered attention for their potential biological activities. This article aims to review the available literature on the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C20H18F2N2O4S2
- Molecular Weight : 432.49 g/mol
- CAS Number : Not specified in the literature reviewed.
Antimicrobial Activity
Recent studies indicate that thieno[3,2-c][1,2]thiazine derivatives exhibit significant antimicrobial properties. For instance, a related study evaluated various 4(3H)-thiazinones against multiple bacterial and fungal strains using the agar diffusion method. The results demonstrated that compounds with lipophilic substitutions (such as fluorophenyl groups) showed enhanced antimicrobial efficacy compared to their counterparts with less lipophilic groups .
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | C. albicans | 12 |
Enzyme Inhibition
The compound's potential as an inhibitor of monoamine oxidases (MAO-A and MAO-B) has also been investigated. A study highlighted that certain thiazine derivatives demonstrated considerable inhibitory activity against these enzymes. The mechanism of inhibition was elucidated through enzyme kinetic studies and molecular docking simulations. For example, compounds with specific substitutions at the phenyl ring exhibited IC50 values in the low micromolar range, indicating strong enzyme inhibition potential .
| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |
|---|---|---|
| Compound D | 0.060 ± 0.002 | 0.241 ± 0.011 |
| Compound E | 0.100 ± 0.005 | 0.300 ± 0.020 |
Additional Pharmacological Effects
Beyond antimicrobial and enzyme inhibition activities, thieno[3,2-c][1,2]thiazine derivatives have been explored for their anti-inflammatory effects and potential applications in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier effectively.
Case Studies
A notable case study involved the synthesis and evaluation of a series of thieno[3,2-c][1,2]thiazine derivatives for their biological activity. The study found that the introduction of methoxy groups significantly enhanced the compounds' solubility and bioavailability while maintaining or improving their biological activity compared to earlier synthesized analogs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related heterocycles reported in the literature, focusing on synthesis, substituent effects, and functional group contributions.
Core Heterocyclic Systems
Key Observations :
- The target compound’s thienothiazinone core is distinct from triazoles () and benzothiazines (–3), offering a unique π-conjugated system that may enhance binding affinity in biological targets.
- Fluorinated substituents (e.g., 3-fluorobenzyl in the target vs. 3-fluorophenyl in ) are retained across analogs, suggesting their role in improving metabolic stability and lipophilicity .
- Sulfonyl groups (2,2-dioxide in the target vs. 1,1-dioxides in –3) are critical for solubility and hydrogen-bonding interactions. Their placement varies, with the target’s sulfonyl groups likely stabilizing the thiazinone ring .
Functional Group Contributions
- 3-Fluorobenzyl Group : Present in both the target compound and ’s triazole, this substituent may enhance blood-brain barrier penetration due to fluorine’s electronegativity and small atomic radius .
- Dimethoxyphenylamino Moiety: Similar to arylureido groups in ’s morpholino-triazine derivatives, this group could facilitate π-π stacking or act as a hydrogen-bond donor in target interactions .
Q & A
Basic Research Questions
Q. What strategies are recommended for optimizing the synthesis yield of this compound?
- Methodology : Implement Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity). Bayesian optimization algorithms can prioritize high-yield conditions with fewer experimental runs . For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation protocols) enable precise control of reaction kinetics and scalability, as demonstrated in triazine-based syntheses .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology : Use 1H/13C NMR to verify regioselectivity of the thienothiazinone core and Z-configuration of the exocyclic double bond. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while elemental analysis validates purity (>98%). For crystalline derivatives, X-ray diffraction resolves stereochemical ambiguities, as seen in triarylmethane analogs .
Q. How can solubility and stability be assessed under varying experimental conditions?
- Methodology : Perform HPLC-based solubility screens in solvents like DMSO, THF, or aqueous buffers (pH 1–12). Stability studies under UV light, heat (40–80°C), and oxidizing agents (e.g., H2O2) should track degradation via UV-Vis spectroscopy or LC-MS , referencing protocols for triazine derivatives .
Advanced Research Questions
Q. How can researchers design experiments to investigate the reaction mechanism of the thienothiazinone core formation?
- Methodology : Use isotopic labeling (e.g., 15N or 2H) to trace intermediates during cyclization. In-situ FTIR or Raman spectroscopy monitors bond formation in real time. Computational tools (DFT calculations) predict transition states, validated against experimental kinetics from flow-chemistry setups .
Q. What approaches resolve contradictory data between computational predictions and experimental results in solubility studies?
- Methodology : Cross-validate computational models (e.g., COSMO-RS) with experimental partition coefficients (logP) measured via shake-flask methods. Discrepancies may arise from unaccounted polymorphic forms, requiring powder XRD or DSC to identify metastable states .
Q. How can the compound’s electronic properties be correlated with its bioactivity or catalytic potential?
- Methodology : Perform cyclic voltammetry to measure redox potentials of the thienothiazinone core. UV-Vis/fluorescence spectroscopy evaluates charge-transfer interactions with biomolecules (e.g., DNA intercalation). Compare with triarylmethane systems showing structure-activity relationships .
Q. What methodologies are effective in evaluating its potential as a copolymer in functional materials?
- Methodology : Synthesize block copolymers via RAFT polymerization (e.g., with DMDAAC monomers) and characterize using GPC for molecular weight distribution. Test dye-fixation efficiency on cotton fabrics, referencing polycationic copolymer studies .
Data Contradiction & Validation
Q. How should researchers address inconsistencies in NMR spectral data across synthetic batches?
- Methodology : Re-examine reaction conditions for racemization (e.g., acidic/basic media) or solvent-induced conformational changes. Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons. Reproduce results using alternative synthetic routes (e.g., Mitsunobu vs. Grignard) .
Q. What statistical models are suitable for analyzing variability in biological assay results?
- Methodology : Apply multivariate ANOVA to distinguish assay noise from structure-activity trends. Use QSAR models to correlate substituent effects (e.g., 3-fluorobenzyl vs. 3-methoxy groups) with activity, leveraging triazine-based QSAR frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
